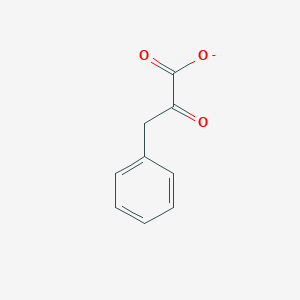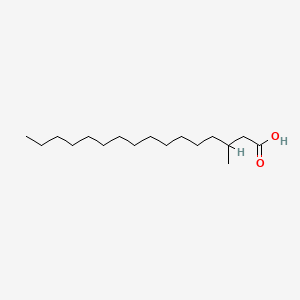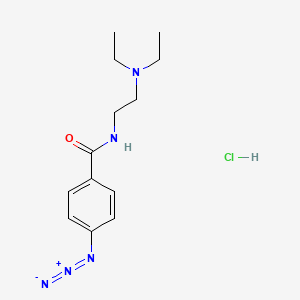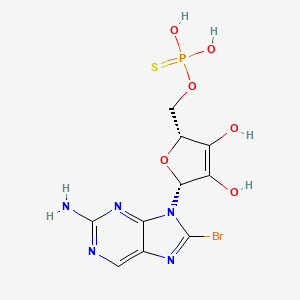
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol
Descripción general
Descripción
Rp-8-Br-cGMPS is a cGMP analog which blocks cGMP dependent protein kinase.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Rp-8-BrcGMPS, is the cyclic guanosine monophosphate (cGMP)-dependent protein kinases . These kinases play a crucial role in various cellular processes, including cell proliferation and survival .
Mode of Action
Rp-8-BrcGMPS acts as a potent inhibitor of cGMP-dependent protein kinases . It competes with cGMP, thereby inhibiting the relaxation elicited by 8-Br-cGMP in isolated rabbit aorta contracted by phenylephrine . This competitive inhibition disrupts the normal functioning of the kinases, leading to changes in cellular processes.
Pharmacokinetics
Rp-8-BrcGMPS is a membrane-permeant cyclic GMP antagonist, which means it can easily cross cell membranes . This stability, combined with its lipophilicity, enhances its bioavailability .
Result of Action
The inhibition of cGMP-dependent protein kinases by Rp-8-BrcGMPS leads to a decrease in cell proliferation and survival . In the context of cancer cells, this can result in the suppression of tumor progression . For instance, it has been shown to decrease the phosphorylation of EGFR (Y992) and downstream proteins phospholipase Cγ1 (PLC γ1) (Y783), calmodulin kinase II (T286), and inhibit cytoplasmic Ca2+ release as well as PKC transferring to cell membrane .
Action Environment
The action of Rp-8-BrcGMPS can be influenced by various environmental factors. For instance, its effectiveness can depend on the type of biosystem, its membrane properties, and kinase content . Preincubation is important for its action, as the production of intracellular cyclic GMP initiated by a first messenger is much faster than the antagonist can penetrate the membrane when given extracellularly .
Propiedades
IUPAC Name |
(2R,5R)-2-(2-amino-8-bromopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)-2,5-dihydrofuran-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6PS/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(22-8)2-21-23(19,20)24/h1,4,8,17-18H,2H2,(H2,12,13,15)(H2,19,20,24)/t4-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRWLDMUXONRI-SPGJFGJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(=C(C(O3)COP(=S)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)[C@H]3C(=C([C@H](O3)COP(=S)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20933942 | |
| Record name | O-{[5-(8-Bromo-2-imino-1,2-dihydro-9H-purin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]methyl} dihydrogen phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150418-07-8 | |
| Record name | 8-Bromoguanosino-3',5'-cyclic monophosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150418078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-{[5-(8-Bromo-2-imino-1,2-dihydro-9H-purin-9-yl)-3,4-dihydroxy-2,5-dihydrofuran-2-yl]methyl} dihydrogen phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20933942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Fluorophenyl)-3-[[1-[(4-fluorophenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1228572.png)
![3-methyl-N-[[(4-nitrobenzoyl)amino]carbamothioyl]butanamide](/img/structure/B1228574.png)
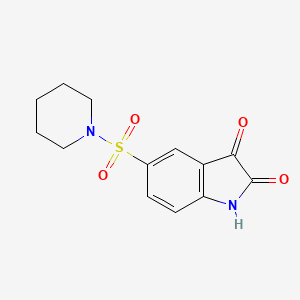
![3-(2-methylphenyl)-2-(2-thiazolyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1228579.png)
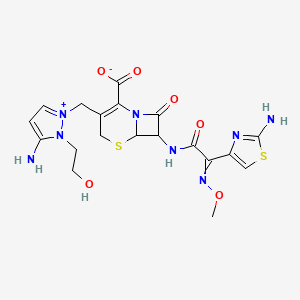
![4-[2-[2-(4-Fluorophenyl)imidazo[1,2-a]benzimidazol-4-yl]ethyl]morpholine](/img/structure/B1228583.png)
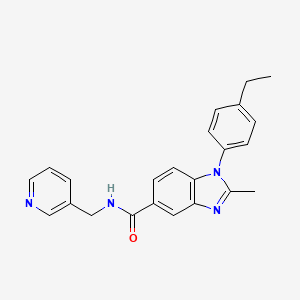
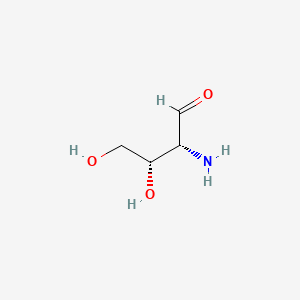
![[2-[(1,1-Dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B1228586.png)

![2-Phenoxybenzoic acid [2-oxo-2-(propan-2-ylamino)ethyl] ester](/img/structure/B1228591.png)
